Pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system comprising both pyrazole and pyrimidine rings. This structural motif is known for its rigidity and planarity, which contribute to its significant role in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-6-amine is a strategic compound for optical applications . It has been used for the development of kinase inhibitors for diverse targets . This compound has shown potential in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in their function. For instance, it has been found to reversibly block pest GABA-A receptors, disturbing the activity of the insect’s central nervous system . This results in hyperexcitation of the nerves and muscles of the contaminated insects .
Biochemical Pathways
this compound affects various biochemical pathways. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Pharmacokinetics
Its tunable photophysical properties suggest potential implications for its bioavailability .
Result of Action
The result of this compound’s action is largely dependent on its targets and mode of action. For instance, when it inhibits protein kinases, it can control cell growth, differentiation, migration, and metabolism . When it blocks pest GABA-A receptors, it causes hyperexcitation of the nerves and muscles of the contaminated insects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photophysical properties can be tuned, suggesting that its optical applications could be influenced by the light environment .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been found to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the inhibition or activation of these enzymes, thereby modulating various signaling pathways. Additionally, this compound has been shown to bind to certain receptors, influencing cellular responses and biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for cancer therapy. It can also impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell proliferation, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and biosynthetic processes. The interaction of this compound with metabolic enzymes can lead to changes in the activity of these enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and function, determining its overall efficacy in biological systems .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrimidin-6-amine typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . One common method includes the use of 5-amino-6-(phenydiazenyl)pyrazolo[1,5-a]pyrimidines, which undergoes a series of reactions to yield the desired amine at position 6 .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidin-6-one, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: While Pyrazolo[1,5-a]pyrimidin-6-amine shares structural similarities with these compounds, it is unique in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. For example, Pyrazolo[3,4-d]pyrimidine derivatives are known for their kinase inhibitory activity, whereas Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds exhibit potent cytotoxic effects .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONEWMRHLTZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649470 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-39-7 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for the compounds discussed in these papers?
A1: The compounds synthesized and studied in these papers act as antagonists of the serotonin 5-HT6 receptor. [, ] This means they bind to the receptor and block its activation by serotonin, potentially impacting downstream signaling pathways related to this specific receptor subtype.
Q2: How does modifying the structure of 3-arylsulfonyl-2-methylthiopyrazolo[1,5-a]pyrimidines affect their activity?
A2: The research focuses on understanding how introducing substituents containing an amine group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold influences the antagonist activity. [, ] The papers explore the structure-activity relationship by synthesizing various derivatives and evaluating their binding affinity and potency towards the 5-HT6 receptor.
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